molecular formula C16H18N2O5S B2739154 N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide CAS No. 941976-48-3

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

Cat. No. B2739154
CAS RN: 941976-48-3
M. Wt: 350.39
InChI Key: INQSSCZDZGZNIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like “N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide” often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . It also contains a carboxamide group and three methoxy groups attached to a benzene ring.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research in organic synthesis has explored reactions involving related compounds, demonstrating their utility in constructing complex molecular architectures. For example, the aza-Wittig reaction, carbodiimide-mediated ring closure, and enol-induced ring interconversion have been utilized for the synthesis of 4-methylene-4H-3,1-benzoxazines, showcasing the versatility of similar compounds in organic synthesis (Fresneda, P. M., Bleda, J., Sánz, M., & Molina, P., 2007). Additionally, the synthesis and conformational analysis of 2′-Deoxy-2′-(3-methoxybenzamido)adenosine highlight the application of such compounds in designing inhibitors for trypanosomal glyceraldehyde phosphate dehydrogenase (Calenbergh, S. V., Eeckhout, E., Herdewijn, P., et al., 1994).

Pharmacological Applications

Related research has demonstrated the potential of similar compounds in pharmacology, such as the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor ligands (Youssef, E. H., El-Moneim, M. A., Fathalla, W., & Nafie, M. S., 2020). These studies suggest that similar compounds may serve as leads for developing new therapeutic agents targeting various receptors and enzymes.

Material Science and Catalysis

In the field of materials science, compounds containing thiophene moieties have been investigated for their photocatalytic properties and as components in metal-organic frameworks (MOFs). For instance, the functionalization of microporous lanthanide-based metal-organic frameworks by dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups has been explored for sensing activities and magnetic properties, indicating the utility of such compounds in developing materials with specific electronic and photonic properties (Wang, S., Cao, T.-t., Yan, H., et al., 2016).

properties

IUPAC Name

N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-17-15(20)10-5-6-24-16(10)18-14(19)9-7-11(21-2)13(23-4)12(8-9)22-3/h5-8H,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSSCZDZGZNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

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